molecular formula C9H7ClO B8809573 2-Chlorocinnamaldehyde

2-Chlorocinnamaldehyde

Cat. No.: B8809573
M. Wt: 166.60 g/mol
InChI Key: HGBCDXOKFIDHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically occurs under mild conditions, with the temperature maintained around 20-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(2-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-(2-chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Chlorophenyl)propanoic acid.

    Reduction: 3-(2-Chlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorocinnamaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and antinociceptive effects . The compound’s ability to modulate these channels suggests its potential use in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound of 2-Chlorocinnamaldehyde, lacking the chlorine substitution.

    3-(4-Chlorophenyl)propenal: A similar compound with the chlorine atom at the para position.

    3-(3-Chlorophenyl)propenal: A similar compound with the chlorine atom at the meta position.

Uniqueness

This compound is unique due to the ortho substitution of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its meta and para counterparts.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-(2-chlorophenyl)prop-2-enal

InChI

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H

InChI Key

HGBCDXOKFIDHNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.2 mL (18 mmol) of 2-chloroiodobenzene, 1.8 mL (27 mmol) of allyl alcohol, 81 mg (0.36 mmol) of Pd(OAc)2, 5.3 g (18 mmol) of Bu4NCl, and 3.8 g (45 mmol) of NaHCO3 in 50 mL of DMF is stirred under Ar2 at 30° C. for 24 h. Water is added and the mixture is extracted with EtOAc. The extract is washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography (0-50% EtOAc in hexanes) provides 2.2 g (74%) of 3-(2-chlorophenyl)propenal.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in the first part of Preparation 17, 3.00 g of 2-chlorobenzaldehyde and 7.5 g of (triphenylphosphoranylidene)acetaldehyde were reacted in 100 ml of acetonitrile. The crude product thus obtained was purified by column chromatography through silica gel, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 2.44 g (yield 68%) of 3-(2-chlorophenyl)-2-propenal as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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